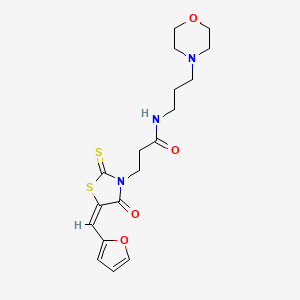
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide is a useful research compound. Its molecular formula is C18H23N3O4S2 and its molecular weight is 409.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide is a synthetic derivative belonging to the thiazolidine class of compounds. This article explores its biological activities, particularly focusing on its anticancer and antimicrobial properties, supported by empirical data and case studies.
Structural Characteristics
The compound features several key structural components:
- Thiazolidine Ring : Known for its potential in various biological activities, including anti-inflammatory and cytotoxic effects.
- Furan Group : Associated with antioxidant properties and diverse biological activities.
- Morpholinopropyl Moiety : May enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors, leading to modulation of various signaling pathways. This interaction can induce apoptosis in cancer cells and inhibit bacterial growth.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
In Vitro Studies
A series of in vitro studies were conducted to evaluate the anticancer efficacy of the compound:
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| A549 (Lung) | 1.61 ± 1.92 | Cytotoxic |
| HeLa (Cervical) | 1.98 ± 1.22 | Cytotoxic |
These results indicate that the compound is more effective than some established chemotherapeutic agents, showing lower IC50 values compared to Doxorubicin, which has an IC50 of approximately 50 µM against various cancer cell lines .
The anticancer activity is thought to be mediated through:
- Induction of apoptosis, as evidenced by increased caspase activity.
- Disruption of critical cellular processes necessary for cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against several bacterial strains.
Antimicrobial Efficacy
Results from antimicrobial assays are summarized in the following table:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In Vitro Studies on Cancer Cell Lines : A study demonstrated significant inhibition of cell growth in A549 and HeLa cell lines, with mechanisms involving apoptosis induction.
- Antimicrobial Efficacy Assessment : Another study tested the compound against multiple bacterial strains, confirming its effectiveness in reducing bacterial load in treated cultures.
Discussion
The unique structural features of this compound contribute to its diverse biological activities. Its potential as an anticancer and antimicrobial agent positions it as a candidate for further research and development in medicinal chemistry.
Propiedades
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c22-16(19-5-2-6-20-8-11-24-12-9-20)4-7-21-17(23)15(27-18(21)26)13-14-3-1-10-25-14/h1,3,10,13H,2,4-9,11-12H2,(H,19,22)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRBIOUKIHOTFN-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














